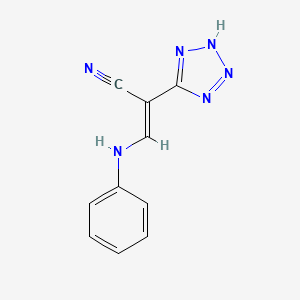

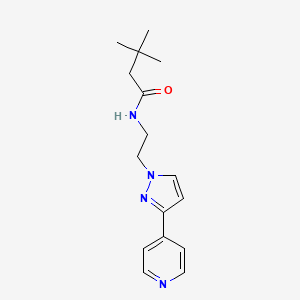

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

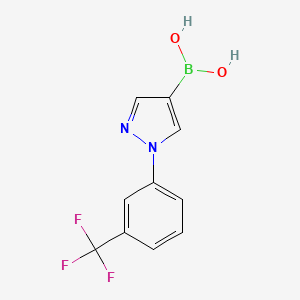

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, also known as ATZ, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing organic compound with a molecular weight of 219.24 g/mol, and is composed of two aniline groups, two prop-2-enenitrile groups, and a 2H-tetrazol-5-yl group. ATZ is a versatile compound that can be used in a variety of applications, including drug development, organic synthesis, and as a catalyst in organic reactions.

Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Activity : A study by Sanna et al. (2002) explored the synthesis and antimicrobial activity of substituted prop-2-enenitriles. Although it does not specifically mention (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, it provides insights into the antimicrobial potential of structurally related compounds (Sanna et al., 2002).

Photochemical Properties

- E/Z Photoisomerization : Chiacchio et al. (1988) investigated the photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, which are closely related to the compound of interest. Their findings on the mechanism of photoisomerization could be relevant to understanding the photochemical behavior of this compound (Chiacchio et al., 1988).

Photophysical and Spectroscopic Studies

- Chalcone-Analogue Dyes : Research by Rurack et al. (2000) on substituted chalcones, which are chemically related to this compound, discussed their photophysical properties. This could provide a basis for understanding the spectroscopic behavior of the compound (Rurack et al., 2000).

Applications in Material Science

- Electroactive Materials : A study by Gu et al. (2015) on oligoaniline-containing electroactive materials showcases the potential use of aniline derivatives in creating materials with enhanced electroactive properties. This could be relevant to the applications of this compound in material sciences (Gu et al., 2015).

Catalytic Applications

- Ruthenium(II) Complexes in Catalysis : Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for catalytic applications. The research on aniline derivatives as part of these complexes could provide insights into the catalytic potential of this compound (Donthireddy et al., 2020).

DNA Binding and Antioxidant Activities

- Silver(I) Complexes with Aniline Derivatives : Research by Wu et al. (2014) on silver(I) complexes with bis(benzimidazolyl)aniline derivatives provided insights into DNA-binding properties and antioxidant activities. This could be extrapolated to understand similar properties of this compound (Wu et al., 2014).

Luminescent Materials

- Ruthenium Polypyridyl Complexes : A study by Stagni et al. (2006) on ruthenium polypyridyl complexes with aryltetrazolate ligands, closely related to the tetrazolyl group in the compound of interest, might shed light on its potential in creating luminescent materials (Stagni et al., 2006).

properties

IUPAC Name |

(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-6-8(10-13-15-16-14-10)7-12-9-4-2-1-3-5-9/h1-5,7,12H,(H,13,14,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXCTISAYHQOEE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)